molecular formula C21H19N3O5S B3629810 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B3629810
M. Wt: 425.5 g/mol
InChI Key: AIOVDPLEMIOGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a sulfamoyl group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzamide precursor to introduce the nitro group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. Finally, the phenylethyl group is attached via a substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfamoyl group may interact with enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)sulfonamide
  • N-(4-bromophenyl)sulfonamide
  • N-benzylbenzamides

Uniqueness

3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to the specific combination of functional groups it possesses. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-21(17-7-4-8-19(15-17)24(26)27)23-18-9-11-20(12-10-18)30(28,29)22-14-13-16-5-2-1-3-6-16/h1-12,15,22H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVDPLEMIOGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.